molecular formula C18H15N3O3S3 B2677772 5-methyl-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide CAS No. 1170920-11-2

5-methyl-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide

Cat. No.: B2677772
CAS No.: 1170920-11-2
M. Wt: 417.52
InChI Key: OVSXLKLPLCFPCH-UHFFFAOYSA-N
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Description

The research compound 5-methyl-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide is a sophisticated synthetic molecule designed for investigative applications, integrating a thiazolo[3,2-a]pyrimidinone core linked to a 5-methylthiophene-2-sulfonamide group. This structure is of significant interest for probing biological pathways, particularly in the realms of neuroscience and oncology. The thiazolo[3,2-a]pyrimidinone scaffold is recognized as a key pharmacophore in the development of molecular tools for studying N-methyl-D-aspartate (NMDA) receptors, specifically those containing the GluN2A subunit . These receptors are critical for synaptic plasticity, and compounds based on this scaffold are being evaluated as potential positron emission tomography (PET) tracers for imaging these receptors in the central nervous system . Furthermore, derivatives sharing this core structure have been identified as potent inhibitors of Bcl-2 family proteins, which are pivotal regulators of apoptosis (programmed cell death) . This suggests potential research applications for this compound in exploring cellular survival pathways and developing novel anti-cancer strategies. The integration of the sulfonamide moiety, a group known to confer antimicrobial properties in various heterocyclic systems, may also broaden its research utility to include the investigation of antibacterial and antifungal agents . This multi-target profile makes 5-methyl-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide a valuable chemical probe for advanced research in multiple life science disciplines.

Properties

IUPAC Name

5-methyl-N-[4-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S3/c1-11-9-16(22)21-15(10-25-18(21)19-11)13-4-6-14(7-5-13)20-27(23,24)17-8-3-12(2)26-17/h3-10,20H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVSXLKLPLCFPCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NC2=CC=C(C=C2)C3=CSC4=NC(=CC(=O)N34)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-methyl-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its pharmacological implications.

Chemical Structure and Properties

The structure of the compound features a thiazolo[3,2-a]pyrimidine core, which is known for its diverse biological activities. The presence of a thiophene ring and sulfonamide group further enhances its potential as a pharmaceutical agent. The molecular formula is C18H18N4O2S2C_{18}H_{18}N_4O_2S_2, indicating a significant number of heteroatoms that may contribute to its biological interactions.

Antimicrobial Activity

Recent studies have indicated that derivatives of thiazolo[3,2-a]pyrimidines exhibit notable antimicrobial properties. For example, compounds similar in structure to the target compound have shown effective inhibition against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli , with minimum inhibitory concentrations (MICs) as low as 0.21 μM .

CompoundMIC (μM)Activity
3g0.21Effective against P. aeruginosa
3f0.25Effective against E. coli

Cytotoxicity

In vitro studies have demonstrated that certain thiazolo[3,2-a]pyrimidine derivatives exhibit cytotoxic effects on cancer cell lines. For instance, compounds were tested using the MTT assay on HaCat and Balb/c 3T3 cells, revealing promising results with significant cell viability reduction at specific concentrations .

The biological activity of the compound may be attributed to its ability to inhibit key enzymes involved in cellular processes. In particular, the inhibition of c-Jun N-terminal kinases (JNKs) has been highlighted as a critical pathway for mediating apoptosis and inflammation-related disorders . This suggests that the compound could play a role in therapeutic strategies for conditions such as neurodegenerative diseases and inflammatory disorders.

Study 1: JNK Inhibition

A study focused on sulfonamide derivatives demonstrated that modifications around the thiophene moiety could enhance JNK inhibition potency. The most active compounds exhibited protective effects against neuronal cell death induced by various stressors, indicating their potential in neuroprotection .

Study 2: Antimicrobial Efficacy

Another investigation into thiazolopyridine derivatives revealed strong antimicrobial activity with binding interactions analyzed through molecular docking studies. The most active compound showed significant binding affinity towards DNA gyrase and MurD, which are critical targets in bacterial replication .

Comparison with Similar Compounds

Core Modifications and Substituent Effects

The target compound shares its thiazolo[3,2-a]pyrimidine core with derivatives reported in and . Key differences arise from substituent variations:

Compound Name/Structure Substituents Synthesis Conditions Key Properties References
Target Compound 5-methyl, 3-(4-(thiophene-2-sulfonamido)phenyl) Reflux with K₂CO₃, DMF (similar to Scheme 1 in ) High hydrogen-bonding potential due to sulfonamide; enhanced solubility in polar solvents
Methyl 5-(4-acetoxyphenyl)-2-(2-bromo-benzylidine)-7-methyl-3-oxo-2,3-dihydro-5H-1,3-thiazolo[3,2-a]pyrimidine-6-carboxylate () 4-acetoxyphenyl, bromo-benzylidine, methyl ester Crystallization via slow evaporation Crystalline stability from ester/acetoxy groups; reduced solubility compared to sulfonamide analogs
5H-thiazolo[3,2-a]pyrimidin-5-one derivatives () Sulfonic acid, phenacyl halide-derived groups H₂SO₄ at 20–80°C, Fe/NH₄Cl reduction Sulfonic acid derivatives exhibit higher acidity (pKa ~1–2) vs. sulfonamides (pKa ~5–6)

Key Findings :

  • Sulfonamide vs. Sulfonic Acid : The target compound’s sulfonamide group offers improved bioavailability over sulfonic acid derivatives due to reduced ionization at physiological pH .
  • Ester vs. Sulfonamide : ’s methyl ester derivative demonstrates higher crystallinity but lower solubility in aqueous media compared to the target compound’s sulfonamide .

Thiophene-Containing Pyrimidine Derivatives

Functional Group Impact on Bioactivity

describes dihydropyrimidine derivatives with thiophene-2-yl and benzylidenehydrazineyl groups. While structurally distinct, these compounds share electronic similarities with the target’s thiophene-sulfonamide moiety:

Compound () Core Structure Substituents Synthesis Biological Activity
(E)-2-(2-substituted benzylidenehydrazineyl)-1-methyl-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyrimidine-5-carbonitrile Dihydropyrimidine Thiophen-2-yl, benzylidenehydrazineyl Et₃N/DMF-H₂O Moderate antimicrobial activity (MIC: 8–32 µg/mL)

Comparison :

Key Methodological Differences

  • Target Compound : Likely synthesized via a multi-step route involving cyclocondensation (170°C reflux) and sulfonamide coupling (K₂CO₃/DMF), as described in .
  • Derivative : Utilizes esterification and bromo-benzylidine introduction under mild conditions, favoring crystalline product formation .
  • Derivatives : Employ Et₃N/DMF-H₂O for hydrazineyl group incorporation, emphasizing room-temperature efficiency .

Reactivity Insights :

  • Sulfonamide introduction (target compound) requires precise pH control (K₂CO₃) to avoid side reactions, whereas esterification () is less sensitive to basic conditions .

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